molecular formula C12H19NO3S2 B11688557 Methylethyl 6-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoate

Methylethyl 6-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoate

Cat. No.: B11688557
M. Wt: 289.4 g/mol
InChI Key: CWNGBTGCIHBIHX-UHFFFAOYSA-N
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Description

Methylethyl 6-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoate is a compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties .

Preparation Methods

The synthesis of Methylethyl 6-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoate involves several steps. One common method includes the reaction of thiosemicarbazide with an appropriate aldehyde or ketone to form a thiazolidine ring. Industrial production methods often employ green chemistry approaches, such as using eco-friendly solvents and catalysts to improve yield and reduce environmental impact .

Chemical Reactions Analysis

Methylethyl 6-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoate undergoes various chemical reactions, including:

Scientific Research Applications

Methylethyl 6-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.

    Medicine: Due to its anti-inflammatory and neuroprotective properties, it is being investigated for the treatment of various diseases, including neurodegenerative disorders.

    Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methylethyl 6-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoate involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like aldose reductase, which plays a role in diabetic complications. The compound binds to the active site of the enzyme, preventing its activity and thereby reducing the formation of harmful sugar alcohols . Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects .

Comparison with Similar Compounds

Methylethyl 6-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoate can be compared with other thiazolidine derivatives, such as:

    Thiazolidin-4-one: Known for its anticancer and antimicrobial activities.

    Thiazolidin-2,4-dione: Used in the treatment of diabetes due to its ability to activate peroxisome proliferator-activated receptors (PPARs).

    Thiazolidin-3-one: Exhibits anti-inflammatory and antioxidant properties.

The uniqueness of this compound lies in its specific structural features and the combination of biological activities it possesses, making it a versatile compound for various applications.

Biological Activity

Methylethyl 6-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H19NO3S2C_{12}H_{19}NO_3S_2 and a molecular weight of approximately 267.41 g/mol. It features a thiazolidinone core, which is known for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiazolidinones exhibit potent antibacterial properties. For instance, compounds related to this compound have shown minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics.

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)Target Bacteria
Compound 80.004–0.03E. coli, En. cloacae
Compound 120.011P. aeruginosa
Methylethyl derivative0.015S. aureus

The most sensitive bacteria identified were Enterobacter cloacae and Bacillus cereus, while E. coli exhibited the highest resistance . The presence of specific functional groups in the thiazolidinone ring was crucial for enhancing antibacterial efficacy.

Antifungal Activity

In addition to antibacterial properties, methylethyl derivatives have also demonstrated notable antifungal activity. For example, related compounds have shown MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains.

Table 2: Antifungal Activity of Related Compounds

CompoundMIC (mg/mL)Target Fungi
Compound 150.004T. viride
Compound X0.008A. fumigatus

These findings indicate that methylethyl derivatives can be effective against both Gram-positive and Gram-negative bacteria as well as a range of fungal pathogens .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the thiazolidinone core influence the biological activity of these compounds significantly. The presence of substituents such as methyl or ethyl groups on the nitrogen atom enhances both antibacterial and antifungal activities.

Key Findings:

  • Substituent Effects : Methyl or ethyl substitutions increase lipophilicity, improving cell membrane penetration.
  • Ring Modifications : Changes in the thiazolidinone ring structure can lead to variations in biological activity, indicating a need for careful design in drug development.

Case Studies

Several case studies highlight the potential applications of methylethyl derivatives in treating infections caused by resistant bacterial strains:

  • Study on Efficacy Against Resistant Strains : A study demonstrated that methylethyl derivatives were effective against multi-drug resistant strains of Staphylococcus aureus, showcasing their potential as alternative therapeutic agents .
  • Combination Therapy : Research indicated that combining methylethyl derivatives with conventional antibiotics resulted in synergistic effects, enhancing overall efficacy against resistant pathogens .

Properties

Molecular Formula

C12H19NO3S2

Molecular Weight

289.4 g/mol

IUPAC Name

propan-2-yl 6-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanoate

InChI

InChI=1S/C12H19NO3S2/c1-9(2)16-11(15)6-4-3-5-7-13-10(14)8-18-12(13)17/h9H,3-8H2,1-2H3

InChI Key

CWNGBTGCIHBIHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCCCCN1C(=O)CSC1=S

Origin of Product

United States

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